2-Chloro-5,8-dimethoxyquinoline-3-carbonitrile
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Overview
Description
2-Chloro-5,8-dimethoxyquinoline-3-carbonitrile is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of chloro, methoxy, and nitrile functional groups in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,8-dimethoxyquinoline-3-carbonitrile typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with appropriate reagents. One common method is the Vilsmeier-Haack reaction, which uses a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) as reagents . The reaction is carried out under heating conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the Vilsmeier-Haack reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,8-dimethoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The nitrile group can be reduced to form amines or other nitrogen-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield quinoline derivatives with amino groups, while oxidation reactions can produce quinoline derivatives with carbonyl or carboxyl groups.
Scientific Research Applications
2-Chloro-5,8-dimethoxyquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of organic materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5,8-dimethoxyquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro, methoxy, and nitrile groups allows for specific interactions with biological molecules, leading to the desired pharmacological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: A closely related compound with similar synthetic routes and applications.
5,8-Dimethoxyquinoline-3-carbonitrile: Lacks the chloro group but shares other functional groups.
2-Chloro-5,8-dimethylquinoline-3-carbonitrile: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
2-Chloro-5,8-dimethoxyquinoline-3-carbonitrile is unique due to the combination of chloro, methoxy, and nitrile functional groups, which provide a versatile platform for further chemical modifications. This uniqueness makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds.
Properties
IUPAC Name |
2-chloro-5,8-dimethoxyquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-16-9-3-4-10(17-2)11-8(9)5-7(6-14)12(13)15-11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRYWJOCQIKQBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C(=NC2=C(C=C1)OC)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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